molecular formula C16H21NO B184347 (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine CAS No. 436088-73-2

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B184347
CAS No.: 436088-73-2
M. Wt: 243.34 g/mol
InChI Key: YDZHFZGKDAAJJE-UHFFFAOYSA-N
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Description

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a furan ring attached to a benzylamine moiety with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine typically involves the reaction of 4-tert-butylbenzyl chloride with furan-2-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzylamine moiety may produce primary amines.

Scientific Research Applications

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The furan ring and benzylamine moiety can participate in various binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine.

    4-tert-Butylbenzyl mercaptan: Contains a thiol group instead of an amine.

    tert-Butyl bromoacetate: Features a tert-butyl group but with a bromoacetate moiety.

Uniqueness

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine is unique due to the combination of the furan ring and benzylamine moiety with a tert-butyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZHFZGKDAAJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389924
Record name (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-73-2
Record name (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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